2-Iodoprop-2-en-1-ol;4-methylbenzenesulfonic acid
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Overview
Description
2-Iodoprop-2-en-1-ol;4-methylbenzenesulfonic acid is a compound that combines the properties of an iodinated alcohol and a sulfonic acid. This compound is known for its unique reactivity and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodoprop-2-en-1-ol typically involves the iodination of propen-1-ol. This reaction can be carried out using iodine and a suitable oxidizing agent under controlled conditions to ensure the selective formation of the iodinated product .
This reaction is highly exothermic and requires careful temperature control to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of 2-Iodoprop-2-en-1-ol involves large-scale iodination processes with stringent quality control measures to ensure high purity and yield. Similarly, the production of 4-methylbenzenesulfonic acid is carried out in large reactors with continuous monitoring of reaction parameters to optimize efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2-Iodoprop-2-en-1-ol undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Hydroxide ions, amines
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, hydrocarbons
Substitution: Various substituted alcohols and amines
Scientific Research Applications
2-Iodoprop-2-en-1-ol;4-methylbenzenesulfonic acid has several applications in scientific research:
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Iodoprop-2-en-1-ol involves its reactivity as an iodinated alcohol. The iodine atom can participate in electrophilic substitution reactions, while the hydroxyl group can undergo nucleophilic substitution. The sulfonic acid group in 4-methylbenzenesulfonic acid acts as a strong acid, facilitating various acid-catalyzed reactions.
Comparison with Similar Compounds
Similar Compounds
3-Iodoprop-2-yn-1-ol: Similar in structure but contains a triple bond instead of a double bond.
2-Iodopropanol: Lacks the double bond present in 2-Iodoprop-2-en-1-ol.
4-Methylbenzenesulfonyl chloride: A derivative of 4-methylbenzenesulfonic acid used in sulfonation reactions.
Uniqueness
2-Iodoprop-2-en-1-ol;4-methylbenzenesulfonic acid is unique due to its combination of an iodinated alcohol and a sulfonic acid, providing a versatile reactivity profile that is useful in various chemical transformations and industrial applications.
Properties
CAS No. |
654065-37-9 |
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Molecular Formula |
C10H13IO4S |
Molecular Weight |
356.18 g/mol |
IUPAC Name |
2-iodoprop-2-en-1-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C3H5IO/c1-6-2-4-7(5-3-6)11(8,9)10;1-3(4)2-5/h2-5H,1H3,(H,8,9,10);5H,1-2H2 |
InChI Key |
QINWADRJUHZYOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C=C(CO)I |
Origin of Product |
United States |
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